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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two tyrosine kinase 2 (TYKZ2) inhibitors:
deucravacitinib (BMS-986165), a first-in-class, approved allosteric inhibitor, and Tyk2-IN-20, a
potent research compound. This comparison focuses on their biochemical and cellular
activities, selectivity, and available efficacy data to assist researchers in understanding their
distinct profiles.

Introduction

TYK2 is a member of the Janus kinase (JAK) family and a key mediator of signaling for
cytokines such as IL-12, IL-23, and Type | interferons, which are implicated in the pathogenesis
of various immune-mediated diseases.[1][2] Selective inhibition of TYK2 is a promising
therapeutic strategy. Deucravacitinib and Tyk2-IN-20 represent two distinct approaches to
TYK2 inhibition, with differences in their selectivity and mechanism of action.

Deucravacitinib is a highly selective, allosteric inhibitor that binds to the regulatory
pseudokinase (JH2) domain of TYK2.[3][4] This unique mechanism leads to a highly selective
inhibition of TYK2 with minimal effects on other JAK family members.[4] In contrast, Tyk2-IN-20
is a potent TYK2 inhibitor that also shows activity against other JAK kinases, suggesting a
different selectivity profile.

Biochemical and Cellular Activity
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The inhibitory activities of deucravacitinib and Tyk2-IN-20 have been characterized in various
biochemical and cellular assays. Deucravacitinib demonstrates high potency and selectivity for
TYK2, while Tyk2-IN-20, though a potent TYK2 inhibitor, also inhibits other JAK family
members at higher concentrations.

Inhibitor Assay Type Target IC50 Reference

Biochemical
(Probe TYK2 (JH2) 0.2 nM [5]

Displacement)

Deucravacitinib
(BMS-986165)

Cellular (IL-12/IL-

) ) TYK2-dependent  2-19 nM [5]
23 signaling)
Cellular (Human
Whole Blood, IL-
] TYK2/JAK2 2.1 nM [5]
12 induced IFN-
Y)
Cellular (Human
Whole Blood, IL-
] JAK1/JAK3 >10,000 nM [5]
2 induced
pSTATS)
Cellular (Human
Whole Blood,
) JAK2 >10,000 nM [5]
TPO induced
pPSTAT3)
Tyk2-IN-20 Biochemical TYK2 <5 nM
Biochemical JAK1 <100 nM
Biochemical JAK2 <100 nM
Biochemical JAK3 <100 nM

Note: Data for Tyk2-IN-20 is limited to biochemical IC50 values. Further cellular and in vivo
data are not publicly available.
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Signaling Pathway and Mechanism of Action

Deucravacitinib's allosteric inhibition of the TYK2 pseudokinase domain is a key differentiator.
This mechanism locks the kinase in an inactive conformation, preventing downstream
signaling. The diagram below illustrates the TYK2 signaling pathway and the point of inhibition
by a selective allosteric inhibitor like deucravacitinib.
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Caption: TYK2 signaling pathway and the allosteric inhibition by deucravacitinib.
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Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental
findings. Below are representative protocols for key assays used to characterize TYK2
inhibitors.

Biochemical Kinase Activity Assay (e.g., ADP-Glo™)

This assay measures the amount of ADP produced during a kinase reaction, which is
proportional to the enzyme's activity.

Materials:

e Recombinant human TYK2, JAK1, JAK2, and JAK3 enzymes

o Substrate peptide (e.g., poly-Glu,Tyr 4:1)

e ATP

e Kinase assay buffer

e Test compounds (Deucravacitinib, Tyk2-IN-20) serially diluted in DMSO
o ADP-Glo™ Kinase Assay Kit

Procedure:

Add test compounds to the wells of a microplate.

o Add a mixture of the respective kinase and substrate to the wells.

e Incubate to allow for inhibitor binding.

« Initiate the kinase reaction by adding ATP.

e |ncubate at 30°C.

» Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent
and a luminometer.
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o Calculate IC50 values by plotting percent inhibition against inhibitor concentration.

Cellular Phospho-STAT Assay

This assay assesses the ability of an inhibitor to block cytokine-induced phosphorylation of
STAT proteins in a cellular context.

Materials:
e Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line
e Cell culture medium

« Cytokines: IL-12 (for TYK2/JAK2), IFN-a (for TYK2/JAK1), IL-2 (for JAK1/JAK3), TPO (for
JAK2)

e Test compounds

» Fixation and permeabilization buffers

e Fluorochrome-conjugated anti-phospho-STAT antibodies

e Flow cytometer

Procedure:

e Pre-incubate cells with serially diluted test compounds.

» Stimulate the cells with a specific cytokine to induce STAT phosphorylation.
e Fix and permeabilize the cells.

 Stain with an anti-phospho-STAT antibody.

» Analyze the level of STAT phosphorylation by flow cytometry.

o Determine the IC50 values for the inhibition of STAT phosphorylation.
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Caption: General workflow for a cellular phospho-STAT assay.

In Vivo Efficacy
Deucravacitinib

Deucravacitinib has demonstrated significant efficacy in clinical trials for moderate-to-severe
plague psoriasis.[1] In the pivotal POETYK PSO-1 and PSO-2 trials, deucravacitinib was
superior to both placebo and apremilast in achieving primary endpoints of PASI 75 and sPGA
0/1 at week 16.[1]

] Treatment PASI 75 at sPGA 0/1 at

Trial Reference
Group Week 16 Week 16
Deucravacitinib 6

POETYK PSO-1 58.4% 53.6% [1]
mg QD

Placebo 12.7% 7.2% [1]

Apremilast 30
35.1% 32.1% [1]

mg BID
Deucravacitinib 6

POETYK PSO-2 53.0% 49.5% [1]
mg QD

Placebo 9.4% 8.6% [1]

Apremilast 30
39.8% 33.9% [1]

mg BID

As of the current date, there is no publicly available in vivo efficacy data for Tyk2-IN-20.
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Conclusion

Deucravacitinib and Tyk2-IN-20 are both potent inhibitors of TYKZ2, but they exhibit different
selectivity profiles. Deucravacitinib's allosteric mechanism of action confers high selectivity for
TYK2 over other JAK kinases, which has translated to a favorable efficacy and safety profile in
clinical trials for psoriasis.[1][4] Tyk2-IN-20 is a potent biochemical inhibitor of TYK2 but also
inhibits other JAKs at nanomolar concentrations, suggesting it is less selective.

The lack of comprehensive cellular and in vivo data for Tyk2-IN-20 limits a direct comparison of
their therapeutic potential. For researchers in drug development, deucravacitinib serves as a
benchmark for a highly selective, allosteric TYK2 inhibitor. The profile of Tyk2-IN-20 may be of
interest for studies where broader JAK family inhibition in addition to potent TYK2 inhibition is
desired or for further optimization to improve its selectivity. Further studies on Tyk2-IN-20 are
required to fully elucidate its therapeutic potential and comparative efficacy against selective
inhibitors like deucravacitinib.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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